molecular formula C19H17FN2O3S B6430689 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903175-24-5

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B6430689
CAS No.: 1903175-24-5
M. Wt: 372.4 g/mol
InChI Key: UCLUZOXFYCRTNW-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 8-position with a pyrrolidin-3-yloxy group, which is further modified by a 4-fluorobenzenesulfonyl moiety. The sulfonyl group enhances electron-withdrawing properties, while the pyrrolidine ring introduces conformational flexibility. Such structural attributes are often leveraged in medicinal chemistry for targeting enzymes like kinases or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name

8-[1-(4-fluorophenyl)sulfonylpyrrolidin-3-yl]oxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S/c20-15-6-8-17(9-7-15)26(23,24)22-12-10-16(13-22)25-18-5-1-3-14-4-2-11-21-19(14)18/h1-9,11,16H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLUZOXFYCRTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.

    Quinoline Derivative Preparation: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The final step involves the coupling of the pyrrolidine derivative with the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It can be used as a probe to study the function of specific proteins or pathways in cells.

    Chemical Biology: The compound can serve as a tool to investigate the mechanisms of various biochemical processes.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzenesulfonyl group can enhance its binding affinity, allowing it to inhibit or activate the target protein. This interaction can modulate various cellular pathways, leading to the desired therapeutic effect .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Applications
Target Compound C₁₉H₁₆FN₂O₃S 383.40 8-(pyrrolidin-3-yloxy) with 4-F-benzenesulfonyl Enhanced solubility; kinase inhibition potential
8-Fluoro-3-(phenylsulfonyl)-quinoline () C₁₅H₁₀FNO₂S 287.31 8-F, 3-phenylsulfonyl Higher lipophilicity; industrial synthesis applications
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline () C₁₈H₁₄FN₃O 307.33 8-ethoxy, 3-(4-fluorophenyl), pyrazolo ring Improved thermal stability; photophysical applications
F6 Pyrazoloquinoline () C₂₃H₁₆ClFN₃ 400.85 4-(4-Cl-phenyl), 6-F, 3-Me Tunable optical properties
PF8 () C₂₄H₁₈N₄O 378.43 Pyridine-pyrazole-quinoline hybrid π-π stacking capability for material science

Functional Group Impact

  • Sulfonyl Groups : The target compound’s 4-fluorobenzenesulfonyl group differs from ’s phenylsulfonyl by introducing a fluorine atom, which enhances electronegativity and may improve binding specificity in biological targets .
  • Substituent Position : The 8-position substitution in the target compound contrasts with 3-position sulfonyl groups () or pyrazolo rings (), altering electronic distribution and steric accessibility .

Property and Application Differences

  • Solubility : The pyrrolidine ring in the target compound may improve aqueous solubility compared to ’s simpler phenylsulfonyl group .
  • Thermal/Optical Stability: Pyrazoloquinolines () exhibit superior thermal and optical properties, making them more suitable for material science, whereas the target’s sulfonyl-pyrrolidine system prioritizes bioactivity .

Biological Activity

8-{[1-(4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoline is a complex organic compound that combines a quinoline core with a pyrrolidine moiety linked through an ether bond to a fluorobenzenesulfonyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's design aims to enhance pharmacological properties, making it a subject of interest in various therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Description
Quinoline Core Known for diverse biological activities, including antibacterial and antiviral effects.
Pyrrolidine Moiety Enhances binding affinity and pharmacological potential.
Fluorobenzenesulfonyl Group Influences solubility and reactivity, potentially improving metabolic stability.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Pyrrolidine Ring : Synthesized from acyclic precursors via cyclization reactions.
  • Preparation of the Quinoline Core : Typically achieved through methods like the Skraup synthesis.
  • Coupling Reaction : The final step involves coupling the pyrrolidine derivative with the quinoline core to form the target compound.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. For instance, related compounds have shown efficacy against Influenza A virus (IAV), with IC50 values ranging from 0.88 to 6.33 μM, outperforming established antiviral agents like Ribavirin in some cases .

Antibacterial Activity

Quinoline derivatives are also recognized for their antibacterial properties. Research indicates that modifications in the structure can significantly enhance antibacterial potency. For example, certain substituted quinolines demonstrated superior in vitro and in vivo activity compared to their simpler analogs .

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors, modulating cellular pathways.
  • Binding Affinity Enhancement : The fluorobenzenesulfonyl group is expected to improve binding affinity to biological targets, leading to effective inhibition or activation.

Case Studies

Several case studies have explored the biological activity of similar quinoline derivatives:

  • Case Study on Antiviral Properties :
    • A study synthesized 23 substituted quinolines and evaluated their anti-IAV activity, identifying compounds with promising efficacy against viral replication mechanisms .
  • Case Study on Antibacterial Efficacy :
    • Research comparing various quinolone derivatives showed that structural modifications could lead to significant differences in antibacterial potency, highlighting the importance of the pyrrolidine and sulfonyl groups in enhancing activity .

Comparative Analysis with Similar Compounds

Compound Structural Variation Biological Activity
8-{[1-(4-chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinolineChlorine instead of FluorineSimilar antibacterial properties
8-{[1-(4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinolineMethyl group substitutionReduced potency compared to fluorinated analogs
8-{[1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinolineNitro group substitutionAltered binding affinity and activity

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